molecular formula C20H28ClNO2 B4140415 N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride

Cat. No.: B4140415
M. Wt: 349.9 g/mol
InChI Key: LKAIZKCYQZXBEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride typically involves the reaction of 4-isobutoxy-3-methoxybenzyl chloride with 1-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isobutoxy-3-methoxybenzyl)-N-propylamine hydrochloride
  • N-(4-isobutoxy-3-methoxybenzyl)-N-methylamine hydrochloride
  • N-(4-isobutoxy-3-methoxybenzyl)-N-ethylamine hydrochloride

Uniqueness

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isobutoxy and methoxy substituents, along with the phenylethanamine backbone, contribute to its reactivity and interaction with molecular targets .

Properties

IUPAC Name

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-15(2)14-23-19-11-10-17(12-20(19)22-4)13-21-16(3)18-8-6-5-7-9-18;/h5-12,15-16,21H,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAIZKCYQZXBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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